Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
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Overview
Description
Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone is a complex organic compound that features a naphthalene ring, a thiazole ring, and a bipiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Attachment of the thiazole ring to the bipiperidine moiety: This step involves nucleophilic substitution reactions where the thiazole ring is linked to the bipiperidine structure.
Coupling with the naphthalene ring: The final step involves the coupling of the naphthalene ring with the thiazole-bipiperidine intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and in vitro assays .
Comparison with Similar Compounds
Similar Compounds
- (4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride
- (Naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazide derivatives
Uniqueness
Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone is unique due to its combination of a naphthalene ring, a thiazole ring, and a bipiperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
naphthalen-1-yl-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c28-23(22-7-3-5-18-4-1-2-6-21(18)22)27-13-8-19(9-14-27)26-15-10-20(11-16-26)29-24-25-12-17-30-24/h1-7,12,17,19-20H,8-11,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFLCIMVPVWPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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